molecular formula C26H29NO7 B11203611 Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11203611
M. Wt: 467.5 g/mol
InChI Key: LYDSWFUHSBDAMF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
  • (4-hydroxy-3-methoxyphenyl)acetaldehyde
  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Uniqueness

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its combination of diethyl, hydroxy, and methoxy groups, along with the dihydropyridine core, sets it apart from similar compounds and contributes to its diverse applications.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO7/c1-5-33-25(29)20-15-27(14-17-7-10-19(31-3)11-8-17)16-21(26(30)34-6-2)24(20)18-9-12-22(28)23(13-18)32-4/h7-13,15-16,24,28H,5-6,14H2,1-4H3

InChI Key

LYDSWFUHSBDAMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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